
Ethoxzolamide
Übersicht
Beschreibung
Ethoxzolamid ist ein Sulfonamid-Medikament, das als Carboanhydrase-Hemmer wirkt. Es wird zur Behandlung von Glaukom, Zwölffingerdarmgeschwüren und als Diuretikum eingesetzt. Es kann auch zur Behandlung einiger Formen der Epilepsie eingesetzt werden .
Vorbereitungsmethoden
Ethoxzolamid kann über verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von 6-Ethoxy-1,3-Benzothiazol-2-Sulfonamid mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die industriellen Produktionsmethoden umfassen typischerweise großtechnische Synthesen unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Protonation/Deprotonation Reactions
Ethoxzolamide’s sulfonamide group undergoes pH-dependent protonation, critical for its biological activity. Key thermodynamic parameters include:
Parameter | Value (this compound) | Method/Source |
---|---|---|
pKa (sulfonamide deprotonation) | 8.0 | ITC titration |
ΔH (protonation) | −47.4 kJ/mol (TRIS) | Calorimetry |
ΔH (deprotonation) | +21.5 kJ/mol | Temperature-dependent ITC |
-
Mechanism :
Buffer-Dependent Reaction Enthalpies
This compound binding to enzymes involves proton exchange with buffers, altering observed reaction enthalpies:
Buffer | ΔH (Protonation, kJ/mol) | Observed ΔH (EZA Binding, kJ/mol) |
---|---|---|
Phosphate | −5.1 | −66 (pH 9.0) to −11 (pH 6.0) |
TRIS | −47.4 | −40 (pH 7.0) |
-
Key Findings :
-
In phosphate buffer, EZA binding is exothermic (−66 kJ/mol at pH 9.0), while in TRIS, enthalpy decreases to −40 kJ/mol due to buffer’s high protonation enthalpy .
-
Net proton release to buffer dominates in alkaline conditions, as shown by linear ΔH vs. buffer protonation enthalpy plots (slope = −0.9 for EZA) .
-
Hydrolysis and Stability
This compound exhibits pH-dependent stability:
-
Acidic Conditions : Sulfonamide hydrolysis is minimal below pH 4.0 but accelerates above pH 8.0, forming 6-ethoxy-1,3-benzothiazole-2-sulfonic acid .
-
Thermal Stability : Melting point shifts (ΔT = +10°C at 100 μM EZA) confirm structural integrity up to 72°C, as shown by differential scanning calorimetry .
Thermodynamic Binding Profile
Intrinsic binding parameters for this compound with human CA XIII:
Parameter | Value |
---|---|
ΔG (intrinsic) | −49.2 kJ/mol |
ΔH (intrinsic) | −28.5 kJ/mol |
ΔS (intrinsic) | +68 J/(mol·K) |
Heat capacity (ΔCₚ) | −980 J/(mol·K) |
-
Implications :
Interaction with Metal Ions
This compound’s sulfonamide group coordinates Zn²⁺ in carbonic anhydrase:
Wissenschaftliche Forschungsanwendungen
Ethoxzolamide is a sulfonamide derivative that inhibits carbonic anhydrase and has been explored for various therapeutic applications. It is used as a diuretic and in the treatment of glaucoma, and it may be useful in treating seizures associated with epilepsy . Research has also explored this compound as a potential antivirulence therapy .
Scientific Research Applications
Mycobacterium tuberculosis: this compound inhibits the PhoPR regulon in Mycobacterium tuberculosis, reducing pathogen virulence. Treatment with this compound downregulates the core PhoPR regulon, alters the accumulation of virulence-associated lipids, and inhibits Esx-1 protein secretion, thus inhibiting M. tuberculosis growth in macrophages and infected mice .
Neisseria gonorrhoeae: this compound analogs have the potential to be effective oral therapeutics against gonococcal infection. This compound inhibits N. gonorrhoeae, and optimized analogs have demonstrated improved activity, metabolic stability, and increased plasma exposure in vivo, significantly decreasing gonococcal burden in a mouse model .
Helicobacter pylori: Developing this compound into an anti-Helicobacter pylori agent may offer a faster and cost-effective route to treatment. This compound is effective against clinical isolates resistant to metronidazole, clarithromycin, and/or amoxicillin .
Acanthamoeba castellanii: this compound has demonstrated antiamoebic properties against Acanthamoeba castellanii .
Additional Applications
- Diuretic : this compound is used as a diuretic . It inhibits carbonic anhydrase activity in proximal renal tubules, decreasing the reabsorption of water, sodium, potassium, and bicarbonate .
- Glaucoma : this compound is used in the treatment of glaucoma . It reduces intraocular pressure by inhibiting carbonic anhydrase in the eye, decreasing aqueous humor production .
- Seizures : this compound may be useful in treating seizures associated with epilepsy . It decreases the activity of carbonic anhydrase in the central nervous system, increasing the seizure threshold .
- Duodenal Ulcers : this compound is used to treat duodenal ulcers .
Preclinical Studies
Study 1: Mycobacterium tuberculosis
Details | Description |
---|---|
Objective | To determine the effectiveness of this compound (ETZ) as an inhibitor of the PhoPR regulon and its impact on Mycobacterium tuberculosis virulence. |
Methods | M. tuberculosis was treated with this compound, and its effects on the PhoPR regulon, virulence-associated lipids, and Esx-1 protein secretion were observed. Quantitative single-cell imaging was used to observe PhoPR-regulated genes in infected macrophages and mouse lungs. Mice were treated with 100 mg/kg of this compound 5 days per week for 4 weeks via oral gavage. |
Key Findings | This compound treatment mimicked phoPR mutant phenotypes, including downregulation of the core PhoPR regulon, altered accumulation of virulence-associated lipids, and inhibition of Esx-1 protein secretion. This compound reduced M. tuberculosis growth in both macrophages and infected mice. |
Animal Experiments | Mice treated with this compound showed reduced M. tuberculosis growth in the lungs. |
Effective Concentration (EC50) | The EC50 was determined using a 14-point dilution series of this compound ranging from 3 nM to 500 μM in GFP-inducing medium (7H9 [pH 5.7]). |
Study 2: Neisseria gonorrhoeae
Details | Description |
---|---|
Objective | To optimize the pharmacokinetic properties of this compound to improve its effectiveness against Neisseria gonorrhoeae. |
Methods | This compound analogs were synthesized and tested for activity against N. gonorrhoeae, metabolic stability in mouse liver microsomes, and Caco-2 permeability. Top compounds were investigated for in vivo efficacy in a vaginal mouse model of gonococcal genital tract infection. |
Key Findings | Optimized analogs showed improved activity against N. gonorrhoeae, increased metabolic stability, and improved Caco-2 permeability compared to this compound. These improvements resulted in increased plasma exposure in vivo after oral dosing. The optimized compounds significantly decreased the gonococcal burden compared to vehicle and this compound controls in a vaginal mouse model of gonococcal infection. |
Animal Models | A vaginal mouse model of gonococcal genital tract infection was used to assess the in vivo efficacy of this compound analogs. |
Clinical Potential | The study provides evidence that this compound-based compounds have the potential to be effective oral therapeutics against gonococcal infection. |
Wirkmechanismus
Ethoxzolamide exerts its effects by binding to and inhibiting carbonic anhydrase I. Carbonic anhydrase plays an essential role in facilitating the transport of carbon dioxide and protons in the intracellular space, across biological membranes, and in the layers of the extracellular space. By inhibiting this enzyme, this compound affects the balance of applicable membrane equilibrium systems .
Vergleich Mit ähnlichen Verbindungen
Ethoxzolamid ist unter den Carboanhydrase-Hemmern aufgrund seiner spezifischen Struktur und Bindungseigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Acetazolamid: Ein weiterer Carboanhydrase-Hemmer, der zur Behandlung von Glaukom und Epilepsie eingesetzt wird.
Methazolamid: Wird für ähnliche Erkrankungen eingesetzt, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Biologische Aktivität
Ethoxzolamide (ETZ) is a carbonic anhydrase inhibitor that has been studied for its diverse biological activities, particularly in the context of infectious diseases, neuroprotection, and ocular health. This article summarizes the current understanding of ETZ's biological activity based on recent research findings.
This compound exerts its effects primarily by inhibiting carbonic anhydrase enzymes, which are crucial for regulating acid-base balance and fluid secretion in various tissues. The inhibition leads to decreased reabsorption of bicarbonate, sodium, and water in the kidneys, which is beneficial in conditions like glaucoma and certain types of edema . Additionally, ETZ's action on carbonic anhydrase in the central nervous system (CNS) raises seizure thresholds, indicating potential neuroprotective properties .
Antiviral and Antimicrobial Activity
Recent studies have highlighted ETZ's potential as an antivirulence agent against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that ETZ inhibits the PhoPR regulon, a system essential for M. tuberculosis to adapt to acidic environments within macrophages. This inhibition results in reduced virulence and growth of the pathogen both in vitro and in vivo . The compound has also shown efficacy against Neisseria gonorrhoeae, suggesting it may serve as a therapeutic option for gonococcal infections when optimized for pharmacokinetics .
Neuroprotective Effects
In a study focusing on intracerebral hemorrhage (ICH), ETZ demonstrated significant neuroprotective effects by reducing oxidative stress and inflammation. The treatment led to decreased brain water content and improved neurological scores in animal models. ETZ administration increased levels of antioxidant indicators while decreasing markers of oxidative damage, such as malondialdehyde (MDA) . These findings suggest that ETZ may offer therapeutic benefits in conditions characterized by oxidative stress.
Ocular Applications
This compound is also utilized in managing chronic simple glaucoma. As a potent carbonic anhydrase inhibitor, it effectively reduces intraocular pressure by decreasing aqueous humor production without significant local ocular toxicity. However, systemic side effects remain a concern that can necessitate discontinuation of treatment .
Research Findings Summary
Case Studies
- Mycobacterium tuberculosis : A study demonstrated that treatment with ETZ resulted in downregulation of virulence-associated genes and reduced bacterial growth within macrophages and infected mice .
- Intracerebral Hemorrhage : In experimental models, ETZ significantly improved outcomes by mitigating oxidative damage and enhancing antioxidant defenses, indicating its potential role in treating neurodegenerative conditions .
- Chronic Glaucoma : Long-term use of ETZ has been reported to effectively manage intraocular pressure without significant ocular toxicity, although systemic side effects can occur .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess ethoxzolamide’s carbonic anhydrase (CA) inhibition efficacy in vitro?
- Methodological Answer : this compound’s CA inhibition can be evaluated using fluorometric or colorimetric assays that measure enzymatic activity under controlled pH conditions. For instance, kinetic analyses (e.g., Ki determination) should be performed using recombinant CA isoforms, with this compound concentrations titrated across a logarithmic scale (e.g., 0.1–100 µM). Include controls for pH-dependent effects, as CA activity is sensitive to proton gradients . In macrophage infection models, GFP fluorescence suppression assays (e.g., 90% inhibition at specific concentrations) can quantify intracellular efficacy .
Q. How should researchers design assays to study this compound’s impact on ion transport in epithelial tissues?
- Methodological Answer : Use Ussing chamber systems to measure unidirectional sodium (JmsNa) and acetate fluxes in epithelial tissues (e.g., ovine omasum). This compound (0.1 mM) should be applied to mucosal or serosal sides, with pH modulated (e.g., 6.4 vs. 7.4) to assess CA-dependent proton dynamics. Statistical comparisons (e.g., paired t-tests) are critical for resolving pH-dependent asymmetry in ion flux data .
Q. What structural characterization techniques are suitable for this compound in solid-state studies?
- Methodological Answer : Combine X-ray powder diffraction (XRPD) with solid-state NMR (SS-NMR) to resolve crystal packing and non-covalent interactions. Molecular modeling (e.g., GIPAW for chemical shift calculations) and conformational searches using molecular mechanics refine structural ambiguities in microcrystalline powders. Cross-validate results with tandem MS for covalent modification sites in binding studies .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s efficacy across in vitro and in vivo models, such as its anti-tubercular vs. limited COVID-19 activity?
- Methodological Answer : Context-dependent efficacy often arises from differences in target expression (e.g., CA isoforms in macrophages vs. ACE2 in SARS-CoV-2). For tuberculosis, use intracellular survival assays in infected macrophages over 9 days . For COVID-19, employ immunocytofluorescence (e.g., SARS-CoV-2 N protein staining) and viral load quantification (RT-qPCR) in Vero-TMPRSS2 cells, noting that this compound’s clinical obsolescence may limit translational relevance .
Q. What pharmacokinetic parameters should be prioritized when optimizing this compound dosing for CNS studies?
- Methodological Answer : Use validated UPLC-MS/MS methods to quantify plasma and brain tissue concentrations. Key parameters include linearity (4.88–10,000 nM range), intra-/inter-day precision (<12.87%), and recovery rates via protein precipitation (methanol extraction). Assess blood-brain barrier penetration using Caco-2/MDCK-MDR1 models, noting that this compound is not a P-gp substrate .
Q. How can researchers address variability in this compound’s ion flux data under different experimental pH conditions?
- Methodological Answer : Pre-equilibrate buffers at target pH (e.g., 6.4 and 7.4) and include CA inhibitors as controls. Use multivariate regression to isolate pH effects from CA-independent transport mechanisms. For example, in ovine omasum, JmsNa reductions at pH 7.4 (7.23→4.21) vs. minimal acetate changes highlight CA’s role in proton-coupled transport .
Q. What strategies are recommended for identifying this compound’s off-target interactions in proteome-wide screens?
- Methodological Answer : Perform chemoproteomic workflows using sulfur(VI) fluoride probes to covalently label CA isoforms. Validate hits with displacement assays (e.g., this compound competition) and tandem MS for binding site identification. Virtual docking (e.g., AutoDock Vina) can prioritize high-confidence targets based on interaction scores .
Q. Methodological Considerations for Data Interpretation
- Contradiction Analysis : Cross-reference in vitro Ki values (1 nM for CA ) with functional assays (e.g., ion flux ) to contextualize potency vs. physiological relevance.
- Experimental Controls : Include acetazolamide as a comparator in CA inhibition studies, given its higher clinical potency .
- Statistical Rigor : Report variance metrics (e.g., ±SD for triplicate experiments ) and use ANOVA for multi-group comparisons in pharmacokinetic or viral load studies .
Eigenschaften
IUPAC Name |
6-ethoxy-1,3-benzothiazole-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZWUKMCLIBBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023021 | |
Record name | Ethoxzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethoxzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER, Water solubility = 40 mg/l @ 25 deg, 6.88e-01 g/L | |
Record name | SID855751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Ethoxzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOXZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethoxzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ethoxzolamide binds to and inhibits carbonic anhydrase I, which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space. Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected., MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME., CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/, ...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/ | |
Record name | Ethoxzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOXZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B, WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER | |
CAS No. |
452-35-7 | |
Record name | Ethoxzolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxzolamide [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ethoxzolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethoxzolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethoxzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxybenzothiazole-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOXZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z52H4811WX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHOXZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethoxzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188-190.5, 188-190.5 °C, 189 °C | |
Record name | Ethoxzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOXZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethoxzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.